Calculated LogP Comparison: Target vs. (3E)-Undec‑3‑ene‑1,5‑diyne Isomer
The computed octanol‑water partition coefficient (cLogP) provides a baseline measure of lipophilicity that influences solubility, membrane permeability, and chromatographic retention. The target compound (trimethyl(undec‑1‑ene‑3,5‑diyn‑1‑yl)silane) and its regioisomer (3E)‑1‑(trimethylsilyl)‑undec‑3‑en‑1,5‑diyne both yield a cLogP of 4.007 . The identity of the calculated values confirms that the two isomers are not differentiated by gross logP; their differential value lies in the regiochemistry of the ene‑diyne system rather than in overall hydrophobicity.
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | cLogP = 4.00710 |
| Comparator Or Baseline | (3E)-1-(trimethylsilyl)-undec-3-en-1,5-diyne (CAS 156521-16-3): cLogP = 4.00710 |
| Quantified Difference | ΔcLogP = 0.0 |
| Conditions | In silico prediction; model not specified. Source: ChemSrc database . |
Why This Matters
Demonstrates that solvent‑based extraction or HPLC separation of the two isomers cannot rely on lipophilicity differences, making high‑resolution structural confirmation essential for procurement specifications.
